
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is an organic compound that features a phenyl ring substituted with two bromine atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and safety of these processes by providing better control over reaction conditions and reducing the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the amine group can form hydrogen bonds with target molecules, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride: Similar structure but with chlorine atoms instead of bromine.
(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride: Contains fluorine atoms instead of bromine.
(1S)-1-(2,5-diiodophenyl)ethan-1-amine hydrochloride: Features iodine atoms in place of bromine.
Uniqueness
The presence of bromine atoms in (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride imparts unique chemical properties, such as higher molecular weight and different electronic effects compared to its chlorinated, fluorinated, or iodinated analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C8H10Br2ClN |
|---|---|
Peso molecular |
315.43 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
GOUSNAUJBOQZLB-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


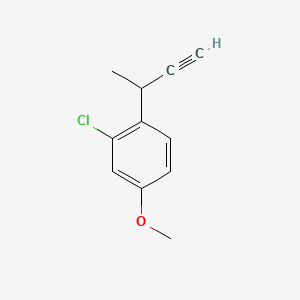
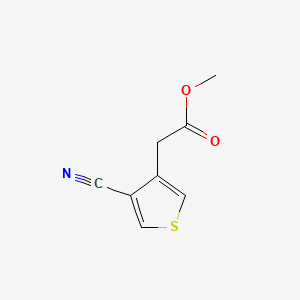
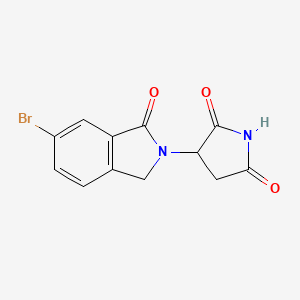

amine hydrochloride](/img/structure/B13454074.png)
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)


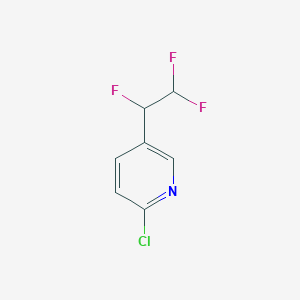
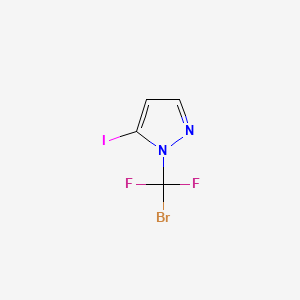

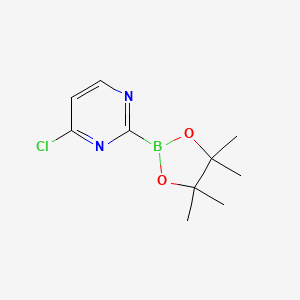
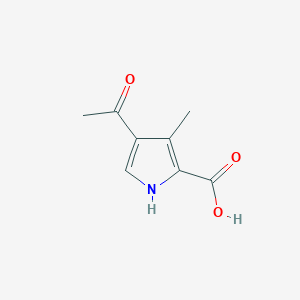
![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
